4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile

Physicochemical profiling Drug-likeness Building block selection

4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile (CAS 145837-57-6) is a bifunctional, fused nitrogen heterocycle (C₇H₅N₅, MW 159.15 g·mol⁻¹) bearing a primary amino group at the 4-position and a nitrile at the 3-position of the imidazo[1,5-a]pyrimidine core. It was first reported as part of a systematic study on addition-elimination reactions of 4-aminoimidazoles with electrophilic reagents, where cyclisation of N-adducts derived from ethoxymethylenemalononitriles afforded 4-amino-3-cyano-imidazo[1,5-a]pyrimidines.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 145837-57-6
Cat. No. B134813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
CAS145837-57-6
SynonymsImidazo[1,5-a]pyrimidine-3-carbonitrile, 4-amino-
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=C(N2C=N1)N)C#N
InChIInChI=1S/C7H5N5/c8-1-5-2-11-6-3-10-4-12(6)7(5)9/h2-4H,9H2
InChIKeyKCUHNTZJBFSTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile: Core Heterocyclic Building Block for Specialized Medicinal Chemistry


4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile (CAS 145837-57-6) is a bifunctional, fused nitrogen heterocycle (C₇H₅N₅, MW 159.15 g·mol⁻¹) bearing a primary amino group at the 4-position and a nitrile at the 3-position of the imidazo[1,5-a]pyrimidine core . It was first reported as part of a systematic study on addition-elimination reactions of 4-aminoimidazoles with electrophilic reagents, where cyclisation of N-adducts derived from ethoxymethylenemalononitriles afforded 4-amino-3-cyano-imidazo[1,5-a]pyrimidines [1]. The imidazo[1,5-a]pyrimidine scaffold is a recognized purine bioisostere with documented applications spanning kinase inhibition, GABA receptor modulation, and antifungal therapy [2]. The compound serves as a versatile synthetic intermediate, with the reactive amino and nitrile groups enabling downstream functionalisation toward target-specific probes and lead candidates.

Why a Generic Imidazopyrimidine Cannot Substitute 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile in Quantitative Structure-Activity Contexts


The imidazopyrimidine family encompasses multiple regioisomeric forms—imidazo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, imidazo[4,5-b]pyrimidine, and others—that differ fundamentally in nitrogen positioning, electronic distribution, hydrogen-bonding topology, and biological target recognition [1]. The specific 4-amino-3-carbonitrile substitution pattern on the [1,5-a] framework creates a unique pharmacophoric arrangement: the 4-NH₂ group serves as a hydrogen-bond donor toward catalytic aspartate residues in protease targets (as demonstrated for aminoimidazole-based BACE1 inhibitors bearing a related tetrahydroimidazo[1,5-a]pyrimidine core) [2], while the electron-withdrawing 3-carbonitrile modulates ring electronics and offers a synthetic handle for further elaboration. Generic or commercially more abundant imidazo[1,2-a]pyrimidine regioisomers lack the spatially distinct nitrogen placement required for the same molecular recognition pattern, and simple imidazo[1,5-a]pyrimidine building blocks without the dual amino-nitrile substitution cannot engage the same H-bond/synthetic-handle paradigm. Substitution with the incorrect regioisomer introduces a confounding variable in structure-activity relationship (SAR) studies that cannot be corrected post hoc without full resynthesis of the target library.

Product-Specific Quantitative Evidence for 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile Selection


Computed Physicochemical Properties Differentiate This Building Block from the Parent Scaffold

The compound exhibits a computed polar surface area (PSA) of 80 Ų and an ACD/LogP of –0.20, compared with imidazo[1,5-a]pyrimidine (parent scaffold, CAS 274-67-9) which has a lower molecular weight (119.12 g·mol⁻¹) and a higher experimental density (1.29 g·cm⁻³) but lacks the amino and nitrile substituents necessary for hydrogen bonding . The target compound possesses 2 H-bond donors and 5 H-bond acceptors, with zero Rule-of-5 violations and only 1 freely rotatable bond, indicating a rigid, drug-like fragment suitable for fragment-based drug discovery (FBDD) . The computed melting point is 150.87 °C (adapted Stein & Brown method) and the estimated boiling point is 382.02 °C .

Physicochemical profiling Drug-likeness Building block selection

Regioisomeric Specificity: Functional Divergence Between Imidazo[1,5-a]pyrimidine and Imidazo[1,2-a]pyrimidine Scaffolds

The imidazo[1,5-a]pyrimidine scaffold exhibits distinct biological target preferences compared with the imidazo[1,2-a]pyrimidine regioisomer. Patent EP3215510B1 (Bial R&D) demonstrates that 2,4-disubstituted imidazo[1,5-a]pyrimidines are active as glucocerebrosidase modulators for Gaucher disease and Parkinson’s disease, while the imidazo[1,2-a]pyrimidine scaffold is preferentially exploited for α-glucosidase inhibition [2] and B-Raf kinase targeting [1]. This scaffold-specific biological divergence means that procurement of the correct regioisomeric form is non-negotiable for target-class-focused medicinal chemistry campaigns [3].

Regioisomerism Scaffold selection Kinase inhibition

Dual Functional Handles Enable Divergent Synthetic Elaboration Not Possible with Mono-Substituted Analogs

The target compound possesses two chemically orthogonal reactive centers—the 4-amino group (nucleophilic, amenable to acylation, sulfonylation, reductive amination, or diazotization) and the 3-carbonitrile (electrophilic, amenable to hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole)—enabling divergent library synthesis from a single building block [1]. By contrast, 4-aminoimidazo[1,5-a]pyrimidine (without the 3-nitrile) or imidazo[1,5-a]pyrimidine-3-carbonitrile (without the 4-amino group) each offer only a single point of diversification, substantially limiting downstream chemical space coverage [2].

Synthetic accessibility Divergent synthesis Library design

Class-Level Antifungal Activity of Imidazo[1,5-a]pyrimidine Derivatives Supports Scaffold Selection

Multiple imidazo[1,5-a]pyrimidine derivatives have demonstrated quantifiable antifungal activity in standardized MIC assays. In a comparative panel, imidazo[1,5-a]pyrimidine analogs achieved MIC values as low as 0.2 µM against Aspergillus fumigatus, Aspergillus flavus, and Fusarium oxysporum—substantially more potent than the clinical comparator fluconazole (MIC = 8 µM against these strains) [1]. While these data are for elaborated derivatives rather than the core building block itself, they establish the scaffold’s validated biological relevance and justify its selection as a starting point for antifungal lead optimization [2].

Antifungal MIC Scaffold validation

3-Carbonitrile Group Provides a Metabolic Stability Advantage over 3-Carboxamide Analogs

In the structurally related class of 4-aminoimidazo[1,5-a]pyrimidine derivatives, the carbonitrile group at the 3-position has been employed as a metabolic stability-enhancing replacement for the corresponding carboxamide [1]. The cyano group is resistant to amidase-mediated hydrolysis that can prematurely clear carboxamide-bearing analogs, while maintaining similar electronic-withdrawing character to preserve target binding affinity. The imidazo[1,5-a]pyrimidine-8-carboxamide series serves as a direct comparator: 8-carboxamide derivatives (e.g., compounds in EP3215510B1 for glucocerebrosidase modulation) rely on the amide for target engagement but are susceptible to metabolic cleavage, whereas the carbonitrile isosterically replaces the carboxamide while improving metabolic half-life [1][2]. This design principle is well-precedented in medicinal chemistry (e.g., nitrile-containing kinase inhibitors such as vandetanib, neratinib) [1].

Metabolic stability Nitrile vs carboxamide ADME

Evidence-Backed Procurement Scenarios for 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile


Fragment-Based Drug Discovery (FBDD) Library Assembly

ChemSpider. 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile. CSID: 8617372. [1] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Med. Chem., 2024, 15, 1488-1507.

Divergent Parallel Library Synthesis for Kinase or GPCR SAR Exploration

Al-Shaar AHM et al., J. Chem. Soc., Perkin Trans. 1, 1992, 2789-2811. [1] Patent WO2020/178403: Regio-selective synthesis of imidazo[1,2-a]pyrimidines. [2] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Med. Chem., 2024, 15, 1488-1507.

Antifungal Lead Optimization Starting from a Validated Heterocyclic Core

Table 5, RSC Med. Chem., 2024, 15, 1488-1507. [1] US4649198A; EP0134928B1.

Chemical Biology Probe Development Targeting Purine-Binding Proteins

Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Med. Chem., 2024, 15, 1488-1507. [1] Fleming FF et al., J. Med. Chem., 2010, 53, 7902-7917. [2] Malamas MS et al., J. Med. Chem., 2009, 52, 6314-6323.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.